Diethyl [2,2'-bipyridin]-6-ylphosphonate
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Overview
Description
Diethyl [2,2’-bipyridin]-6-ylphosphonate is a compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications. This particular compound is of interest due to its potential use in creating coordination sites in polymeric materials and its role in various chemical reactions.
Preparation Methods
The synthesis of diethyl [2,2’-bipyridin]-6-ylphosphonate typically involves the reaction of 2,2’-bipyridine with diethyl phosphonate under specific conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Diethyl [2,2’-bipyridin]-6-ylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process can lead to the formation of bipyridine N-oxides, which have different chemical properties and applications.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced bipyridine derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Scientific Research Applications
Diethyl [2,2’-bipyridin]-6-ylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes. These complexes are valuable in catalysis, photochemistry, and the development of new materials.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in the design of metal-based drugs.
Medicine: Research is ongoing into the potential use of bipyridine derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism by which diethyl [2,2’-bipyridin]-6-ylphosphonate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can also participate in electron transfer processes, making it valuable in redox reactions and catalysis .
Comparison with Similar Compounds
Diethyl [2,2’-bipyridin]-6-ylphosphonate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: A commonly used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with different coordination properties due to the position of the nitrogen atoms.
3,3’-Bipyridine: Less commonly used but still valuable in certain coordination chemistry applications.
The uniqueness of diethyl [2,2’-bipyridin]-6-ylphosphonate lies in its phosphonate group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives.
Biological Activity
Diethyl [2,2'-bipyridin]-6-ylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a bipyridine moiety linked to a phosphonate group. The bipyridine structure is known for its ability to coordinate with metal ions, which can influence the biological activity of the compound. The general structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds containing bipyridine structures, including this compound, exhibit significant anticancer properties. For example, research indicates that poly(2,2'-bipyridyl) ligands show potent cytotoxicity against various cancer cell lines through apoptotic mechanisms .
The mechanism of action involves the induction of apoptosis in cancer cells. In particular, studies involving Jurkat cells revealed that treatment with bipyridine derivatives led to morphological changes indicative of apoptosis, such as the activation of caspases and translocation of phosphatidylserine to the outer membrane .
Case Study Data
A comparative study on the anticancer efficacy of this compound against standard chemotherapeutic agents (e.g., cisplatin) showed promising results. The following table summarizes the effective concentrations (EC50) for various compounds:
Compound | EC50 (µM) |
---|---|
This compound | 8.0 |
Cisplatin | 5.0 |
Actinomycin D | 3.0 |
This data suggests that this compound possesses comparable efficacy to established chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria .
Mechanism of Antimicrobial Action
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular processes essential for survival. This is consistent with findings from related bipyridine compounds that have shown similar activities .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Properties
CAS No. |
261372-98-9 |
---|---|
Molecular Formula |
C14H17N2O3P |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)14-10-7-9-13(16-14)12-8-5-6-11-15-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
RMNQDYFBWZOEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=N1)C2=CC=CC=N2)OCC |
Origin of Product |
United States |
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